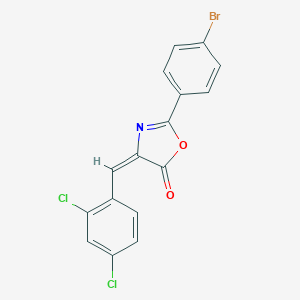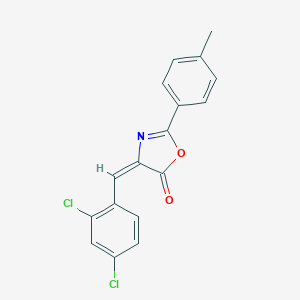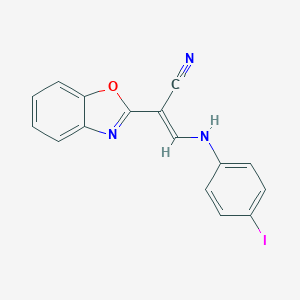![molecular formula C20H26N2O3S B273965 1-benzyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B273965.png)
1-benzyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a methoxy-dimethylphenyl moiety. Its distinct chemical structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-benzyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides.
Methoxy-Dimethylphenyl Substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
1-benzyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy-dimethylphenyl groups, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and acids or bases, depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzyl and methoxy-dimethylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-benzyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine can be compared with other sulfonylpiperazine derivatives, such as:
- 1-Benzyl-4-(2-methoxyphenyl)sulfonylpiperazine
- 1-Benzyl-4-(4,5-dimethylphenyl)sulfonylpiperazine
- 1-Benzyl-4-(2,4-dimethoxyphenyl)sulfonylpiperazine
These compounds share similar structural features but differ in the substitution patterns on the phenyl ring. The unique combination of methoxy and dimethyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research.
Eigenschaften
Molekularformel |
C20H26N2O3S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1-benzyl-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O3S/c1-16-13-19(25-3)20(14-17(16)2)26(23,24)22-11-9-21(10-12-22)15-18-7-5-4-6-8-18/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI-Schlüssel |
AGGWNFLVAPHRRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)
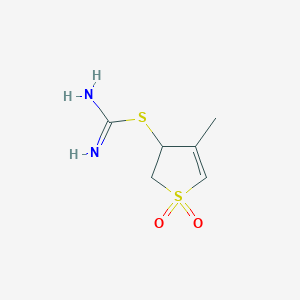
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

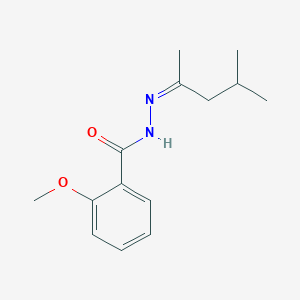
![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
